

# Spectroscopic and Synthetic Profile of 3-Chloro-5-hydroxybenzonitrile: A Technical Overview

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## Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557

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Disclaimer: Extensive searches for experimental spectroscopic data for **3-Chloro-5-methyl-4-hydroxybenzonitrile** (CAS No. 173900-45-3) did not yield any published spectra or detailed experimental protocols. This document therefore provides a technical guide based on the closely related analogue, 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), for which predictive data and synthetic methodologies are available. The information presented herein serves as a reference for researchers, scientists, and drug development professionals working with substituted benzonitriles.

## Introduction

3-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a versatile precursor for the synthesis of more complex molecules. Notably, derivatives of this scaffold have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, highlighting its potential as a pharmacophore. This guide summarizes the available spectroscopic data, a detailed synthetic protocol, and relevant workflow diagrams for 3-Chloro-5-hydroxybenzonitrile.

## Spectroscopic Data

While experimental data for the title compound is unavailable, predicted spectroscopic values for 3-Chloro-5-hydroxybenzonitrile provide a basis for its characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for 3-Chloro-5-hydroxybenzonitrile are presented in Table 1. These predictions are based on computational models and analysis of similar structures.

Table 1. Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile.

Nucleus	Predicted Chemical Shift (ppm)	Description
$^1\text{H}$	~10.0 (variable)	Broad singlet, hydroxyl proton (-OH)
$^1\text{H}$	~7.0-7.5	Multiplets, 3 aromatic protons (Ar-H)
$^{13}\text{C}$	~158	Aromatic carbon attached to -OH (C-OH)
$^{13}\text{C}$	~136	Aromatic carbon attached to -Cl (C-Cl)
$^{13}\text{C}$	~110-130	Aromatic carbons (C-H)
$^{13}\text{C}$	~115	Aromatic carbon attached to -CN

|  $^{13}\text{C}$  | ~118 | Nitrile carbon (-C $\equiv$ N) |

## Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 3-Chloro-5-hydroxybenzonitrile are listed in Table 2. These are characteristic vibrational frequencies for the functional groups present in the molecule.

Table 2. Predicted Infrared (IR) Spectroscopy Absorption Bands for 3-Chloro-5-hydroxybenzonitrile.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Description of Vibration
Hydroxyl (-OH)	3200-3600	Broad, strong stretching vibration
Aromatic C-H	3000-3100	Stretching vibration
Nitrile (-C≡N)	2220-2260	Sharp, medium-to-strong stretching vibration
Aromatic C=C	1400-1600	Stretching vibrations
C-O	1200-1300	Stretching vibration

| C-Cl | 700-800 | Stretching vibration |

## Mass Spectrometry (MS)

For a related compound, 3-chloro-4-hydroxybenzonitrile, the observed mass-to-charge ratio ( $m/z$ ) for the  $[M+H]^+$  ion was 154/156, showing the characteristic 3:1 isotopic pattern for a monochlorinated compound. A similar pattern would be expected for 3-Chloro-5-hydroxybenzonitrile. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## Experimental Protocols

The following is a documented experimental protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile.

### Synthesis of 3-Chloro-5-hydroxybenzonitrile

Materials:

- 3-chloro-5-methoxybenzonitrile
- Lithium iodide (LiI)
- 2,4,6-trimethylpyridine (collidine)

- 10% aqueous hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane
- Silica gel for column chromatography

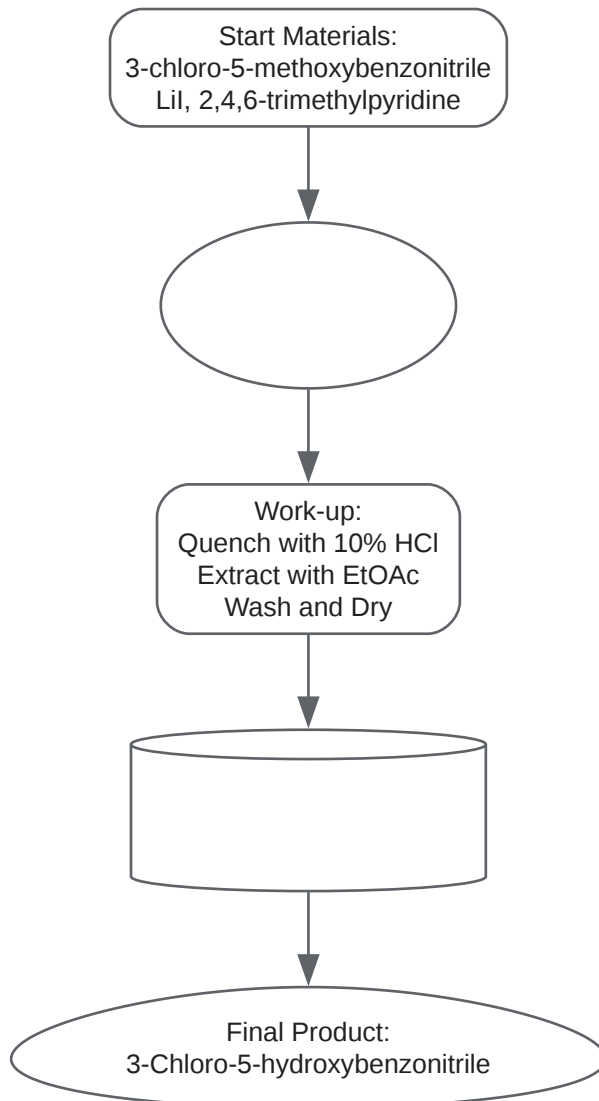
#### Procedure:

- A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).
- The reaction mixture is heated to 170 °C.
- Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Once the starting material is consumed, the reaction mixture is cooled to room temperature.
- The reaction is quenched by the addition of 10% aqueous hydrochloric acid.
- The mixture is extracted with ethyl acetate.
- The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90, v/v) to afford 3-chloro-5-hydroxybenzonitrile as a white solid.

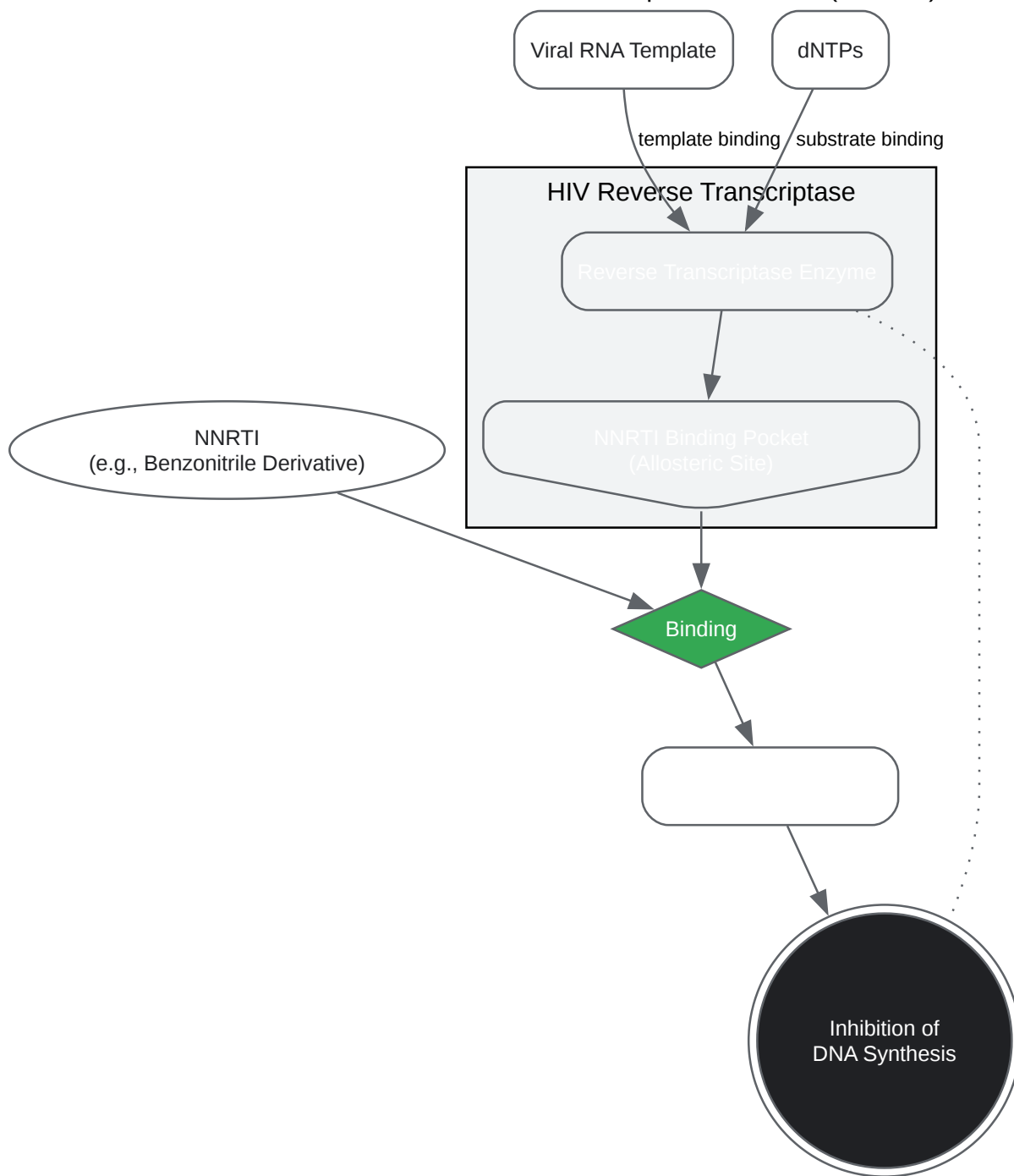
## Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway for the class of compounds to which 3-Chloro-5-hydroxybenzonitrile belongs.

## Synthesis of 3-Chloro-5-hydroxybenzonitrile



## Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

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